molecular formula C15H16N4O5 B2611512 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid CAS No. 329700-21-2

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid

Cat. No.: B2611512
CAS No.: 329700-21-2
M. Wt: 332.316
InChI Key: HOERROJJRGIXRF-UHFFFAOYSA-N
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Description

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid is a complex organic compound that features a pyridine ring substituted with a nitro group, an amino group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the protection and deprotection of functional groups, such as the amino group, using protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxybenzyl group may enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)propionic acid
  • 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid

Uniqueness

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group and the nitro group on the pyridine ring differentiates it from other similar compounds, potentially leading to unique applications in various fields.

Biological Activity

2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid is a complex organic compound that exhibits a range of biological activities, making it of interest in pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with amino and methoxy groups, contributing to its biological properties. Its structure can be represented as follows:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Modulation of Signaling Pathways : It interacts with various signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Antioxidant Properties : The presence of the methoxy group enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
AntioxidantScavenges free radicals, reducing oxidative stress.
Enzyme InhibitionInhibits specific enzymes linked to metabolic disorders.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via caspase activation .

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of the compound against various pathogens. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a novel antibiotic agent .

Enzyme Inhibition Study

Another study focused on the inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound demonstrated competitive inhibition with a Ki value in the nanomolar range, highlighting its potential in treating diseases related to folate metabolism .

Properties

IUPAC Name

2-[[6-[(3-methoxyphenyl)methylamino]-3-nitropyridin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-24-11-4-2-3-10(7-11)8-16-13-6-5-12(19(22)23)15(18-13)17-9-14(20)21/h2-7H,8-9H2,1H3,(H,20,21)(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOERROJJRGIXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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